Superior Kinome Selectivity Profile Relative to Methoxy and Trifluoroethoxy Analogs
When incorporated into a 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine scaffold (C-5 position held constant as H), the inhibitor derived from this building block (Compound 19) demonstrates markedly superior kinome selectivity compared to inhibitors derived from analogous methoxy or achiral trifluoroethoxy building blocks. At a single-point concentration of 3 µM, Compound 19 inhibited only 8 out of 46 tested kinases by >80%, compared to 21/46 kinases for the methoxy analog (Compound 10) and 11/46 kinases for the trifluoroethoxy analog (Compound 18) [1]. This reduction of 13 and 3 off-target kinases, respectively, is critical for a targeted therapy's safety profile.
| Evidence Dimension | Kinase Selectivity |
|---|---|
| Target Compound Data | Compound 19 (incorporating 4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide fragment): 8/46 kinases inhibited >80% |
| Comparator Or Baseline | Compound 10 (methoxy analog fragment): 21/46 kinases inhibited >80%; Compound 18 (trifluoroethoxy analog fragment): 11/46 kinases inhibited >80% |
| Quantified Difference | -13 kinases vs. methoxy; -3 kinases vs. trifluoroethoxy |
| Conditions | Single-point assessment at 3 µM against a panel of 46 kinases (reported in Table 4 of J. Med. Chem. 2019 study). |
Why This Matters
A 62% reduction in off-target kinase engagement directly translates to a lower predicted risk of toxicity, making this building block indispensable for synthesizing lead candidates with a viable therapeutic window.
- [1] Riggs, J.R.; Elsner, J.; Cashion, D.; et al. Design and Optimization Leading to an Orally Active TTK Protein Kinase Inhibitor with Robust Single Agent Efficacy. J. Med. Chem. 2019, 62, Table 4. View Source
